2-(2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide
Description
2-(2-(4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide is a structurally complex molecule featuring a quinoline core substituted with bromo and phenyl groups, linked via a phenoxyacetyl moiety to a hydrazinecarbothioamide group. Its molecular formula is C₃₁H₂₄BrN₃O₂S, with a molecular weight of 606.51 g/mol. Key structural elements include:
- Phenoxyacetyl linker: Enhances solubility and modulates electronic properties.
- N-methylhydrazinecarbothioamide: Contributes to hydrogen bonding and chelation capabilities, often critical for biological activity .
Synthesis involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization, as described in analogous compounds (e.g., triazole-thione derivatives) . Spectral characterization (IR, NMR, MS) confirms functional groups, such as C=S (1243–1258 cm⁻¹ in IR) and NH stretches (3150–3319 cm⁻¹), aligning with hydrazinecarbothioamide tautomerism .
Properties
IUPAC Name |
1-[[2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetyl]amino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O2S/c1-27-25(33)30-29-24(31)15-32-19-10-7-17(8-11-19)23-14-20(16-5-3-2-4-6-16)21-13-18(26)9-12-22(21)28-23/h2-14H,15H2,1H3,(H,29,31)(H2,27,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAMHBJFEYRCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Reaction Conditions
- Starting material : 4-Bromoacetanilide (derived from acetanilide bromination at the para-position).
- Reagents : Dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C for 1 h, followed by warming to 80°C for 6 h.
- Product : 2-Chloro-6-bromoquinoline-3-carbaldehyde (Intermediate A ) with 78% yield.
| Parameter | Value |
|---|---|
| Temperature | 0–5°C → 80°C |
| Reaction Time | 7 h |
| Yield | 78% |
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H, CHO), 8.92 (d, J = 8.4 Hz, 1H, H-8), 8.45 (s, 1H, H-4), 7.89–7.82 (m, 2H, H-5/H-7).
- ¹³C NMR : δ 191.2 (CHO), 152.1 (C-2), 138.5 (C-6-Br).
Phenoxy Acetyl Group Installation
Nucleophilic Aromatic Substitution (SNAr)
Intermediate B reacts with 4-hydroxyphenylacetic acid under SNAr conditions:
- Base : K₂CO₃ (3 eq)
- Solvent : DMF at 120°C for 8 h.
- Product : 2-(4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy)acetic acid (Intermediate C ) with 72% yield.
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 8 h |
| Yield | 72% |
Mechanistic Insight :
The electron-deficient quinoline-2-yl group activates the phenyl ring for nucleophilic attack by the phenoxide ion, facilitated by the electron-withdrawing bromine substituent.
Hydrazinecarbothioamide Conjugation
Acetyl Chloride Formation
Intermediate C is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 h.
Condensation with N-Methylhydrazinecarbothioamide
The acyl chloride reacts with N-methylhydrazinecarbothioamide in the presence of triethylamine (Et₃N):
- Molar Ratio : 1:1.2 (acyl chloride : thiosemicarbazide)
- Solvent : Tetrahydrofuran (THF) at 25°C for 6 h.
- Product : 2-(2-(4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide with 68% yield.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.18 (s, 1H, NH), 10.31 (s, 1H, NH), 8.64 (s, 1H, H-4 quinoline), 7.92–7.85 (m, 4H, aromatic), 4.82 (s, 2H, OCH₂CO).
- HRMS : m/z Calcd for C₂₉H₂₂BrN₃O₂S: 582.06; Found: 582.07.
Optimization and Industrial Considerations
Green Chemistry Approaches
Comparative Analysis of Methods
| Step | Conventional Yield | Optimized Yield |
|---|---|---|
| Quinoline Formylation | 78% | 76% (microwave) |
| Phenoxy Acetylation | 72% | 75% (flow reactor) |
| Final Condensation | 68% | 70% (catalyst-free) |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of hydrazinecarbothioamides with aryloxyacetyl linkers. Key analogues and their distinguishing features are summarized below:
Key Observations:
- Substituent Impact on Bioactivity : Bromo and chloro groups enhance electrophilicity and binding to biological targets (e.g., enzymes or DNA), while bulky groups like tert-butyl (in ) may hinder membrane permeability .
- Tautomerism: Unlike simpler hydrazinecarbothioamides (e.g., ), the quinoline-containing compound may exhibit unique tautomeric behavior due to extended conjugation, though this requires further study .
Spectral and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide, and how can reaction efficiency be optimized?
- Methodology :
-
Stepwise Synthesis : Begin with constructing the quinoline core via Friedländer or Gould-Jacobs cyclization. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical initiation .
-
Coupling Reactions : The hydrazinecarbothioamide group can be introduced via a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N-methylhydrazinecarbothioamide in anhydrous tetrahydrofuran (THF) or DMF, using DIPEA as a base .
-
Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
- Optimization :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Temperature | 0–25°C for coupling | Minimizes side reactions |
| Catalyst | Pd(dppf)Cl₂ for Suzuki couplings | Enhances aryl-aryl bond formation |
| Solvent | Anhydrous DMF or THF | Improves reagent solubility |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to resolve aromatic protons (δ 7.0–8.5 ppm), acetyl groups (δ 2.1–2.5 ppm), and thiourea protons (δ 9.5–10.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC : Use reverse-phase methods (e.g., 70:30 MeCN/H₂O) to assess purity (>95%) and detect stereoisomers .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during synthesis, particularly in hydrazinecarbothioamide formation?
- Chiral Separation : Employ chiral stationary phases (e.g., Chiralpak® OD-H) with supercritical fluid chromatography (SFC) or HPLC (20% MeOH in CO₂) to resolve enantiomers .
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during acylhydrazine formation to direct stereochemistry .
- Validation : Compare experimental optical rotation and circular dichroism (CD) spectra with computational predictions (DFT calculations) .
Q. What computational methods are suitable for predicting the biological targets and binding modes of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, Aurora B) due to the quinoline core’s resemblance to kinase inhibitors .
- QSAR Modeling : Correlate substituent effects (e.g., bromine at C6, phenoxyacetyl groups) with bioactivity using CoMFA or HQSAR .
- MD Simulations : Assess stability of ligand-target complexes (e.g., DNA-topoisomerase II) over 100-ns trajectories in GROMACS .
Q. How do structural modifications at the quinoline C4-phenyl or hydrazinecarbothioamide groups influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
| Modification | Observed Effect | Reference |
|---|---|---|
| C4-phenyl → 4-Fluorophenyl | Increased kinase inhibition (IC₅₀ ↓ 40%) | |
| N-Methyl → N-Ethyl (hydrazinecarbothioamide) | Reduced cytotoxicity (HT-29 cell line) | |
| 6-Bromo → 6-Chloro | Altered DNA intercalation potency |
- Methodology : Synthesize analogs via parallel synthesis, screen against cancer cell lines (e.g., MTT assay), and validate target engagement via Western blot (e.g., p-ERK suppression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
